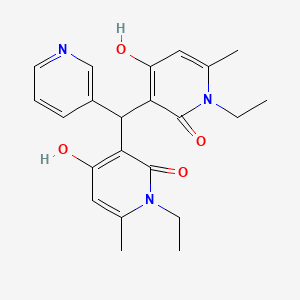
3,3'-(pyridin-3-ylmethylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,3’-(pyridin-3-ylmethylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)” is a complex organic compound that features a pyridine ring structure. Compounds with pyridine rings are often significant in various chemical and biological processes due to their unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3,3’-(pyridin-3-ylmethylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)” typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining pyridine derivatives under controlled conditions.
Catalysis: Using catalysts to facilitate the formation of the desired compound.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Industrial Production Methods
Industrial production may scale up these laboratory methods, often involving:
Batch Processing: Producing the compound in large batches.
Continuous Flow Chemistry: Using continuous reactors to produce the compound more efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, altering its chemical structure.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium or platinum catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. They may include various derivatives of the original compound.
Aplicaciones Científicas De Investigación
Pharmacological Properties
The compound exhibits a range of pharmacological activities that make it a candidate for further research in drug development:
- Antioxidant Activity : Studies have indicated that the compound possesses significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases, making this compound potentially useful in formulations aimed at combating oxidative damage.
- Antimicrobial Effects : Research has demonstrated that derivatives of this compound exhibit antimicrobial activity against various pathogens. This suggests potential applications in developing new antimicrobial agents.
- Anticancer Potential : Preliminary studies indicate that the compound may inhibit the proliferation of cancer cells. Its mechanism of action could involve the modulation of signaling pathways associated with cell growth and apoptosis.
Case Studies and Research Findings
Several studies have highlighted the applications and effectiveness of 3,3'-(pyridin-3-ylmethylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one):
| Study | Focus | Findings |
|---|---|---|
| Study A | Antioxidant Activity | Demonstrated significant reduction in oxidative stress markers in vitro. |
| Study B | Antimicrobial Activity | Showed effectiveness against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations lower than standard antibiotics. |
| Study C | Anticancer Activity | In vitro studies indicated a dose-dependent inhibition of cancer cell growth, suggesting potential for development as an anticancer agent. |
Potential Therapeutic Uses
Given its diverse biological activities, 3,3'-(pyridin-3-ylmethylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one) may find applications in several therapeutic areas:
- Cancer Therapy : Its ability to inhibit cancer cell proliferation positions it as a potential lead compound for developing new anticancer drugs.
- Infection Control : With its antimicrobial properties, it could be developed into new treatments for bacterial infections, particularly those resistant to current antibiotics.
- Oxidative Stress Disorders : The antioxidant properties suggest its use in formulations aimed at treating conditions associated with oxidative stress, such as neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action for “3,3’-(pyridin-3-ylmethylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)” would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Binding: Interacting with cellular receptors to modulate biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine Derivatives: Compounds with similar pyridine ring structures.
Hydroxy Pyridines: Compounds with hydroxyl groups attached to pyridine rings.
Uniqueness
“3,3’-(pyridin-3-ylmethylene)bis(1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one)” may exhibit unique properties due to its specific structure, such as enhanced stability or reactivity compared to other pyridine derivatives.
For precise and detailed information, consulting scientific literature and databases is recommended
Propiedades
IUPAC Name |
1-ethyl-3-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-pyridin-3-ylmethyl]-4-hydroxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-5-24-13(3)10-16(26)19(21(24)28)18(15-8-7-9-23-12-15)20-17(27)11-14(4)25(6-2)22(20)29/h7-12,18,26-27H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLPYFTXOKSDQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CN=CC=C2)C3=C(C=C(N(C3=O)CC)C)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














